

Spectroscopic Characterization of 2,4,6-Tribromophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name:	2,4,6-Tribromophenylboronic acid
CAS No.:	1451392-84-9
Cat. No.:	B1454482

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This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize **2,4,6-Tribromophenylboronic acid**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

2,4,6-Tribromophenylboronic acid is an organoboron compound of significant interest in organic synthesis, particularly as a building block in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures. The precise and unambiguous characterization of this reagent is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. This guide details the application of key spectroscopic methods for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of organic molecules in solution. For **2,4,6-Tribromophenylboronic acid**, ^1H , ^{13}C , and ^{11}B NMR are the most

informative techniques.

Causality Behind Experimental Choices

The choice of NMR experiments is dictated by the need to probe the different types of magnetically active nuclei within the molecule. ^1H NMR provides information about the aromatic protons, while ^{13}C NMR details the carbon skeleton. Given the presence of a boron atom, ^{11}B NMR is crucial for confirming the boronic acid functionality. The selection of a suitable deuterated solvent is critical; Dimethyl sulfoxide- d_6 (DMSO- d_6) is often a good choice due to the potential for hydrogen bonding with the boronic acid protons, which can sharpen the -OH signals.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for **2,4,6-Tribromophenylboronic acid** is as follows:

- Sample Preparation:
 - Accurately weigh 10-20 mg of the solid sample.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6).
 - Ensure complete dissolution, using gentle warming or sonication if necessary.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - The use of an internal standard like tetramethylsilane (TMS) is optional as modern spectrometers can reference the solvent peak.[\[1\]](#)
- ^1H NMR Acquisition:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
 - Pulse Sequence: A standard single-pulse experiment is generally sufficient.

- Acquisition Parameters:
 - Number of Scans (NS): 8-16
 - Relaxation Delay (D1): 1-2 seconds
 - Acquisition Time (AQ): 2-4 seconds
- ¹³C NMR Acquisition:
 - Spectrometer: A 100 MHz or higher (corresponding to the ¹H frequency) spectrometer.
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
 - Acquisition Parameters:
 - Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay (D1): 2 seconds.
- ¹¹B NMR Acquisition:
 - Spectrometer: A spectrometer equipped with a broadband probe capable of observing the ¹¹B nucleus.
 - Acquisition Parameters: A wider spectral width is often necessary for boron NMR. A common external reference is BF₃·Et₂O.[2]

Predicted and Comparative NMR Data Analysis

Due to the limited availability of public experimental spectra for **2,4,6-Tribromophenylboronic acid**, the following data is predicted based on the analysis of structurally related compounds such as 2,4,6-tribromophenol and other phenylboronic acids.[3][4][5]

¹H NMR Spectrum: The high degree of symmetry in **2,4,6-Tribromophenylboronic acid** simplifies its ¹H NMR spectrum.

- Aromatic Protons (H-3, H-5): A single singlet is expected for the two equivalent aromatic protons. The strong electron-withdrawing effect of the three bromine atoms and the boronic

acid group will shift this signal significantly downfield, likely in the range of δ 7.5-8.0 ppm.

- Boronic Acid Protons (-B(OH)₂): A broad singlet is anticipated for the two hydroxyl protons. Its chemical shift is highly dependent on concentration, temperature, and solvent. In DMSO-d₆, this peak might be sharper and appear around δ 8.0-9.0 ppm.

¹³C NMR Spectrum: The symmetry of the molecule also results in a simplified ¹³C NMR spectrum with four expected signals.

- C-B (ipso-Carbon): The carbon atom directly attached to the boron (C-1) is expected to be a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is often difficult to observe but is predicted to be in the δ 130-140 ppm range.[1]
- C-Br (C-2, C-4, C-6): A single signal is expected for the three equivalent bromine-substituted carbons. These will be downfield due to the electronegativity of bromine, likely in the δ 115-125 ppm region.
- C-H (C-3, C-5): One signal is predicted for the two equivalent aromatic carbons bearing a hydrogen atom, likely in the δ 135-145 ppm range.

¹¹B NMR Spectrum: The ¹¹B NMR spectrum is expected to show a single, broad signal characteristic of a tricoordinate boronic acid. The chemical shift is anticipated to be in the range of δ 28-33 ppm.[6]

Table 1: Predicted NMR Data for **2,4,6-Tribromophenylboronic Acid**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
¹ H	7.5 - 8.0	Singlet	Aromatic C-H
¹ H	8.0 - 9.0 (in DMSO-d ₆)	Broad Singlet	B(OH) ₂
¹³ C	130 - 140	Broad Singlet	C-B (ipso)
¹³ C	115 - 125	Singlet	C-Br
¹³ C	135 - 145	Singlet	C-H
¹¹ B	28 - 33	Broad Singlet	B(OH) ₂

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Causality Behind Experimental Choices

For a solid sample like **2,4,6-Tribromophenylboronic acid**, Attenuated Total Reflectance (ATR) is a modern and convenient alternative to traditional KBr pellet methods. It requires minimal sample preparation and provides high-quality spectra.

Experimental Protocol: ATR-IR Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .

Predicted IR Data Analysis

The IR spectrum of **2,4,6-Tribromophenylboronic acid** is expected to exhibit several characteristic absorption bands.

- O-H Stretching: A broad band in the region of 3200-3600 cm^{-1} is characteristic of the O-H stretching vibrations of the boronic acid group, indicative of hydrogen bonding.
- B-O Stretching: A strong, characteristic absorption band is expected around 1350-1450 cm^{-1} corresponding to the B-O stretching vibration.[7]
- Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm^{-1} region are due to the carbon-carbon stretching vibrations within the aromatic ring.
- C-Br Stretching: Absorptions in the fingerprint region, typically below 800 cm^{-1} , can be attributed to C-Br stretching vibrations.

- Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring are expected in the 900-690 cm^{-1} range.

Table 2: Predicted IR Absorption Bands for **2,4,6-Tribromophenylboronic Acid**

Wavenumber (cm^{-1})	Intensity	Assignment
3200-3600	Broad, Strong	O-H stretch (H-bonded)
~1600	Medium	Aromatic C=C stretch
1350-1450	Strong	B-O stretch
< 800	Medium-Strong	C-Br stretch
900-690	Medium	Aromatic C-H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids. It often results in the observation of the molecular ion or adducts, minimizing fragmentation. A high-resolution mass spectrometer (such as a TOF or Orbitrap) is recommended for accurate mass determination, which can confirm the elemental composition.

Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.
- **Data Acquisition:** Acquire the mass spectrum in either positive or negative ion mode. Boronic acids can sometimes be observed in negative ion mode as the $[\text{M}-\text{H}]^-$ ion or in positive

mode as adducts with solvent or salts.

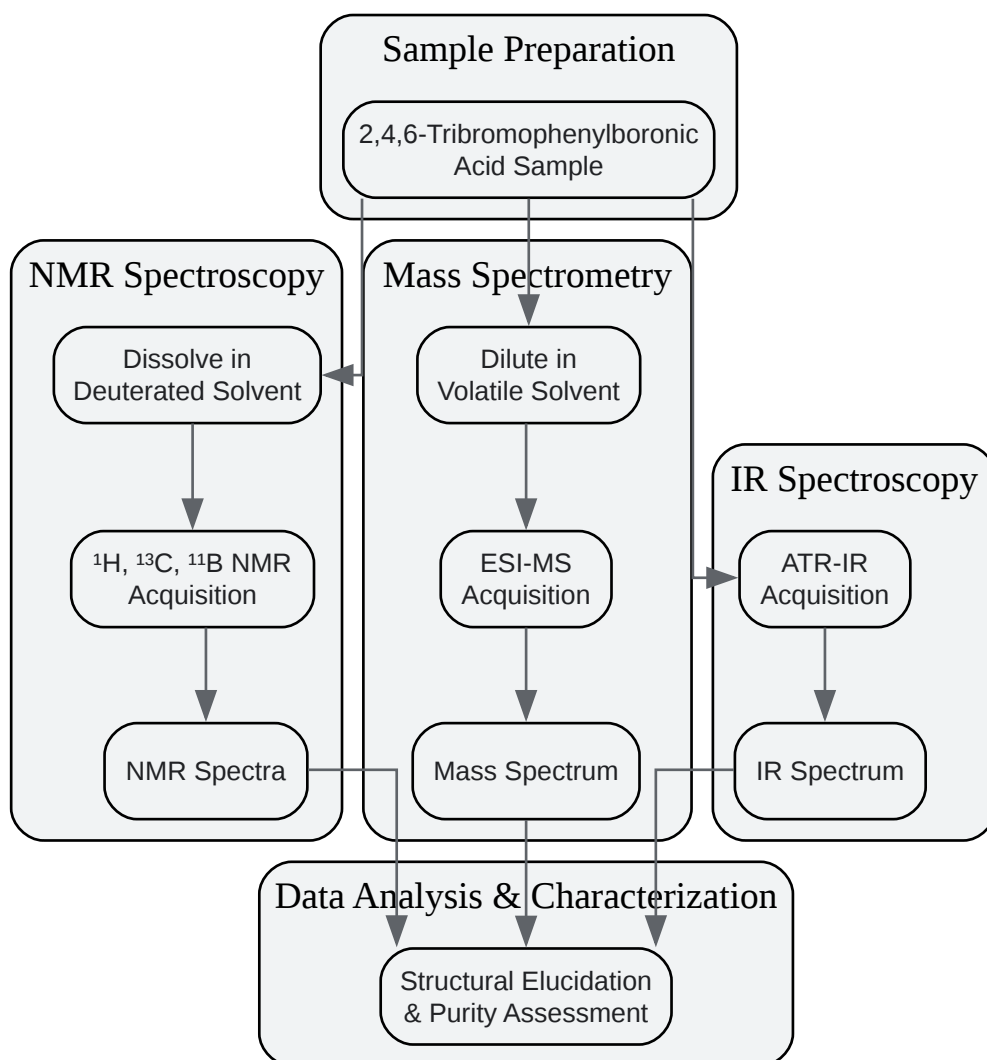
Predicted MS Data Analysis

The isotopic pattern of bromine is a key diagnostic feature in the mass spectrum of **2,4,6-Tribromophenylboronic acid**. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. The presence of three bromine atoms will result in a characteristic isotopic cluster for the molecular ion.

- **Molecular Ion (M):** The calculated monoisotopic mass of $\text{C}_6\text{H}_5\text{BBr}_3\text{O}_2$ is approximately 345.78 g/mol .
- **Isotopic Pattern:** The molecular ion region will exhibit a distinctive pattern of peaks due to the bromine isotopes. The major peaks will be at m/z values corresponding to the combinations of ^{79}Br and ^{81}Br (e.g., $[\text{M}]$, $[\text{M}+2]$, $[\text{M}+4]$, $[\text{M}+6]$).
- **Dehydration Products:** Boronic acids are prone to dehydration to form boroxines (cyclic trimers). It is possible to observe peaks corresponding to the boroxine in the mass spectrum, especially under certain conditions.[\[8\]](#)

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **2,4,6-Tribromophenylboronic acid**.



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Caption: Workflow for Spectroscopic Characterization.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive framework for the characterization of **2,4,6-Tribromophenylboronic acid**. By carefully selecting experimental parameters and leveraging comparative data from related structures, researchers can confidently verify the identity, structure, and purity of this important synthetic building block. This guide serves as a foundational resource for scientists engaged in the synthesis and application of novel organic compounds.

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